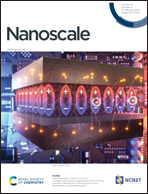A high precision MUA-spaced single-cell sensor for cellular receptor assay based on bifunctional Au@Cu-PbCQD nanoprobes†
Nanoscale Pub Date: 2018-09-27 DOI: 10.1039/C8NR03847C
Abstract
A single-cell sensor with a spatial architecture was firstly fabricated for realizing high precision single-cell analysis using an 11-mercaptoundecanoic acid (MUA)-spaced sensing interface to prop up single cells and provide a suitable space for effective nanoprobe labeling. Mercapto acids (MA) with different carbon chain lengths were optimized and MUA was selected to provide optimal interspace on the electrodeposited PANI/AuNP substrates, and its carboxyl could couple with folic acid to capture cancer cells. Bifunctional Au@Cu-PbCQD nanoprobes, in which the AuNP cores were linked with lead-coadsorbed carbon quantum dots (PbCQDs) by a copper(II) ion bridge, were firstly synthesized and applied as highly sensitive electrochemiluminescence (ECL) probes and electrochemical probes. Hyaluronic acid (HA)-functionalized Au@Cu-PbCQD nanoprobes were labelled on MCF-7 cells via specific recognition to the CD44 receptor, which served as the research model. The ECL response of the sensor was applied to evaluate the validity of nanoprobe labeling. With MUA modified, the sensor was able to enhance the ECL intensity by 37.5 ± 3.9%, indicating the remarkable amelioration of the accuracy of single-cell analysis. To take advantage of the bifunctional nanoprobes, differential pulse voltammetry (DPV) was further applied to confirm the feasibility of the proposed single-cell sensor with a spatial architecture. Therefore, the novel strategy provides a single-cell analysis platform to acquire high-precision analytical results, and more accurately to elucidate cellular heterogeneity and biological function.

Recommended Literature
- [1] A (001) dominated conjugated polymer with high-performance of hydrogen evolution under solar light irradiation†
- [2] A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†
- [3] 4-Methylcoumarin-bridged fluorescent responsive cryptand: from [2+2] photodimerization to supramolecular polymer†
- [4] 3D reticulated carbon nitride materials high-uniformly capture 0D black phosphorus as 3D/0D composites for stable and efficient photocatalytic hydrogen evolution†
- [5] A “click” approach to facile synthesis of long-chain highly branched ROMP polymers
- [6] A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity†
- [7] A Biologically Inspired Cross-Type Ankle–Foot Exotendon: Assisting Plantarflexion Moment and Movement Stability
- [8] 4,6-Di-O-pentyl-3-O-trifluoroacetyl/propionyl cyclofructan stationary phases for gas chromatographic enantiomeric separations
- [9] 3D-printed Quake-style microvalves and micropumps†
- [10] A biosensing model system: selective interaction of biotinylated PPEs with streptavidin-coated polystyrene microspheres†

Journal Name:Nanoscale
research_products
-
CAS no.: 67005-97-4
-
CAS no.: 1779477-78-9









